(4-Bromobut-2-yn-1-yl)(trimethyl)silane
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Overview
Description
(4-Bromobut-2-yn-1-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C7H13BrSi. It is a derivative of butyne, where a bromine atom is attached to the fourth carbon and a trimethylsilyl group is attached to the first carbon. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-silicon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromobut-2-yn-1-yl)(trimethyl)silane typically involves the reaction of 4-bromo-1-butyne with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Bromobut-2-yn-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like the Sonogashira coupling to form carbon-carbon bonds.
Reduction Reactions: The triple bond can be reduced to a double or single bond using hydrogenation or other reducing agents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts and copper(I) iodide are commonly used in the presence of a base such as triethylamine.
Reduction Reactions: Hydrogen gas with a palladium or platinum catalyst is used for hydrogenation reactions.
Major Products Formed
Substitution Reactions: Products include various substituted butynes depending on the nucleophile used.
Coupling Reactions: Products include conjugated enynes or other complex organic molecules.
Reduction Reactions: Products include alkenes or alkanes depending on the extent of reduction.
Scientific Research Applications
(4-Bromobut-2-yn-1-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-silicon bonds and in cross-coupling reactions.
Biology: It is used in the synthesis of bioactive molecules and as a precursor for the development of pharmaceuticals.
Medicine: It is involved in the synthesis of compounds with potential therapeutic properties.
Mechanism of Action
The mechanism of action of (4-Bromobut-2-yn-1-yl)(trimethyl)silane involves its ability to form stable carbon-silicon bonds. The trimethylsilyl group acts as a protecting group for the alkyne, allowing selective reactions at other sites of the molecule. The bromine atom can be easily substituted, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-butyn-1-yl)trimethylsilane
- (4-Bromobut-1-yn-1-yl)trimethylsilane
- 4-Bromo-1-trimethylsilyl-1-butyne
Uniqueness
(4-Bromobut-2-yn-1-yl)(trimethyl)silane is unique due to its specific substitution pattern, which provides distinct reactivity compared to other similar compounds. The presence of both a bromine atom and a trimethylsilyl group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
121823-55-0 |
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Molecular Formula |
C7H13BrSi |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
4-bromobut-2-ynyl(trimethyl)silane |
InChI |
InChI=1S/C7H13BrSi/c1-9(2,3)7-5-4-6-8/h6-7H2,1-3H3 |
InChI Key |
NRAZIJVUQDMBKI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC#CCBr |
Origin of Product |
United States |
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